5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c1-10-8-22(9-11(2)25-10)15(13-6-4-5-7-14(13)19)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFKJQQPXJZZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the morpholino and fluorophenyl groups enhances its pharmacological profile.
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit various mechanisms of action:
- Anticancer Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Studies suggest that modifications at specific positions on the triazole ring can significantly influence its potency against cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents appears to enhance these effects .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives is significantly influenced by their chemical structure. A preliminary SAR study indicated that:
- Substituents at C-5 : The nature and position of substituents at the C-5 position are crucial for anticancer activity. For instance, the introduction of halogens or specific functional groups has been linked to increased potency .
- Morpholino Group Influence : The presence of the dimethylmorpholino group enhances solubility and bioavailability, which may contribute to improved pharmacological effects .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of related compounds:
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Comments |
|---|---|---|---|
| Anticancer | HEK293 (normal) | >100 | Low toxicity to normal cells |
| MOLT-4 (leukemia) | 20 | Significant inhibition observed | |
| HL-60 (leukemia) | 25 | Effective against multiple leukemia lines | |
| Antimicrobial | E. coli | 15 | Good activity against Gram-negative bacteria |
| Staphylococcus aureus | 10 | Effective against Gram-positive bacteria |
Case Studies
- In Vitro Evaluation Against Cancer Cell Lines : A study published in Molecules demonstrated that derivatives similar to the compound exhibited significant antiproliferative activity against various cancer cell lines while sparing normal somatic cells .
- Antimicrobial Screening : Another investigation highlighted that thiazolo[3,2-b][1,2,4]triazole derivatives displayed moderate to good activity against both Gram-negative and Gram-positive bacteria. The most active compounds showed inhibition zones ranging from 17 to 23 mm in diameter .
Scientific Research Applications
The compound 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by relevant case studies and data.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo-triazole compounds showed promising results against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A case study highlighted its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. A study indicated that it could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .
Pesticidal Activity
In agricultural settings, compounds similar to This compound are being explored as potential pesticides. Preliminary trials have shown that these compounds can effectively control pest populations while being less toxic to non-target organisms .
Plant Growth Regulation
Additionally, studies suggest that the compound may act as a plant growth regulator. It has been observed to enhance root growth and increase resistance to environmental stresses in various crops .
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Research indicates that polymers containing thiazole-triazole structures exhibit improved thermal stability and mechanical strength compared to conventional polymers .
Coatings and Surface Treatments
Furthermore, the compound's chemical properties make it suitable for developing advanced coatings. These coatings can provide enhanced resistance to corrosion and wear, making them ideal for industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:
Key Observations:
Core Structure Variations: The target compound’s thiazolo-triazole core differs from triazinoindole (Compound 41, ) and triazolo-thiadiazine (), which may influence ring strain, aromaticity, and binding interactions.
Substituent Effects: Fluorine vs. Chlorine/Bromine: The target’s 2-fluorophenyl group offers moderate electronegativity and metabolic stability compared to the 2,4-difluorophenyl (higher fluorine content, ) and dichlorophenyl/bromophenyl (higher lipophilicity, ). Morpholino Group: Unique to the target compound, this moiety likely improves aqueous solubility due to its polar tertiary amine and ether oxygen, contrasting with the methyl () or carboxylic acid () groups in analogs.
Functional Group Interactions :
- The 6-hydroxyl group in the target compound could enable hydrogen bonding, a feature absent in the methyl-substituted analog ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
